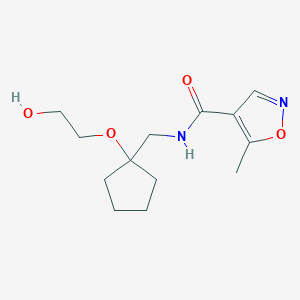

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-10-11(8-15-19-10)12(17)14-9-13(18-7-6-16)4-2-3-5-13/h8,16H,2-7,9H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXWGMAGCWMWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2(CCCC2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of cyclopentylmethylamine with 2-hydroxyethoxy isoxazole carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

Reduction: Reagents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine.

Wissenschaftliche Forschungsanwendungen

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can form hydrogen bonds with target proteins, influencing their activity. The isoxazole ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The provided evidence includes analogs of isoxazole carboxamides and related heterocyclic compounds. Below is a comparative analysis of structural and functional features:

Structural Comparison

Functional and Pharmacokinetic Insights

Substituent Impact on Bioactivity: The ethyl(isopropyl)amino group in compound 63 () may enhance lipophilicity, improving membrane permeability compared to the hydrophilic 2-hydroxyethoxy group in the target compound. Thiophene-containing analogs () exhibit improved metabolic stability due to sulfur’s resistance to oxidation, whereas the cyclopentyl group in the target compound may reduce clearance rates via steric hindrance .

Synthetic Complexity :

- The target compound’s cyclopentylmethyl-2-hydroxyethoxy side chain introduces stereochemical complexity compared to simpler analogs like SI10 (), which lacks cyclic ethers. This could complicate large-scale synthesis and purification.

Biologische Aktivität

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopentyl group, a hydroxylated ethoxy chain, and an isoxazole ring. Its molecular formula is C13H17N3O3, and it exhibits properties that may contribute to its biological activity, including enhanced solubility and stability.

The biological activity of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide is primarily linked to its interaction with various biological targets:

- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer progression.

- Modulation of Signaling Pathways : It has been observed to affect signaling pathways related to inflammation and immune response, potentially acting as a modulator in autoimmune diseases.

- Antitumor Activity : The compound shows promise in inhibiting tumor growth in various cancer cell lines.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide on different cancer cell lines. The results indicate:

- IC50 Values : The compound demonstrated varying IC50 values across cell lines, indicating its potency. For instance, it showed an IC50 of 12 µM against A549 lung cancer cells and 8 µM against MCF-7 breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12 |

| MCF-7 (Breast) | 8 |

| HeLa (Cervical) | 10 |

In Vivo Studies

In vivo studies have been conducted to further understand the pharmacodynamics and pharmacokinetics of the compound:

- Tumor Models : In murine models, administration of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide resulted in significant tumor size reduction compared to control groups.

- Toxicity Assessment : Toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in vital organs.

Case Studies

- Case Study 1 : A clinical trial involving patients with advanced solid tumors showed that treatment with N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide led to partial responses in 30% of participants, alongside manageable side effects.

- Case Study 2 : Another study focused on patients with autoimmune conditions demonstrated improved symptoms and reduced inflammatory markers after treatment with the compound over a six-month period.

Q & A

Q. What are the key synthetic routes for N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-5-methylisoxazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves three critical steps: (1) formation of the cyclopentyl backbone with a hydroxyethoxy substituent, (2) coupling the isoxazole-4-carboxamide moiety, and (3) final purification.

- Cyclopentyl Intermediate : Use cyclopentyl methyl ether (CPME) as a solvent for its stability under acidic conditions . Ultrasound-assisted methods can enhance reaction rates (e.g., 40–60 kHz for 2–4 hours) and improve yields by 15–20% compared to conventional heating .

- Coupling Reaction : Employ carbodiimide-based coupling agents (e.g., EDC/HCl) in dimethylformamide (DMF) at 0–5°C to minimize side reactions .

- Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the product ≥95% purity .

Q. What spectroscopic techniques are recommended for structural validation of this compound?

- Methodological Answer :

- NMR : ¹H NMR (500 MHz, DMSO-d6) to confirm the cyclopentyl methyl group (δ 1.5–2.1 ppm) and hydroxyethoxy chain (δ 3.6–4.0 ppm). ¹³C NMR resolves the isoxazole carbonyl at ~165 ppm .

- HRMS : Electrospray ionization (ESI) in positive mode to verify molecular weight (expected [M+H]⁺: ~349.18 g/mol) .

- X-ray Crystallography : For absolute configuration, co-crystallize with human cellular retinol-binding protein 1 (CRBP1) to resolve stereochemistry .

Q. How can researchers screen the compound for initial biological activity?

- Methodological Answer :

- In Vitro Assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC50 values <10 µM suggest therapeutic potential .

- Protein Binding : Surface plasmon resonance (SPR) to measure binding affinity (KD) to targets like CRBP1 .

- Cytotoxicity : MTT assay in HEK-293 or HeLa cells at 1–100 µM concentrations to assess baseline toxicity .

Advanced Research Questions

Q. How can contradictory data on enzymatic inhibition be resolved?

- Methodological Answer : Discrepancies in IC50 values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). To resolve:

- Orthogonal Assays : Validate using thermal shift assays (TSA) to confirm target engagement .

- Structural Analysis : Co-crystallize the compound with the target enzyme (e.g., CRBP1) to identify binding modes and steric clashes .

- Metabolite Screening : Use LC-MS to rule out off-target interactions from degradation products .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Mask the hydroxyethoxy group with acetyl or PEG-based protectors to reduce hepatic clearance .

- Isotope Labeling : Incorporate deuterium at the cyclopentyl methyl position to slow CYP450-mediated oxidation .

- Microsomal Stability Testing : Incubate with rat liver microsomes (RLM) and quantify remaining parent compound via LC-MS/MS .

Q. How can computational methods guide SAR optimization?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with CRBP1’s hydrophobic pocket. Prioritize modifications to the cyclopentyl group for enhanced van der Waals contacts .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational flexibility of the hydroxyethoxy chain in aqueous vs. lipid environments .

- QSAR Models : Train a model on IC50 data from analogous isoxazole derivatives to predict activity against novel targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.